molecular formula C24H25N7O2 B2727796 2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920363-93-5

2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

カタログ番号: B2727796
CAS番号: 920363-93-5
分子量: 443.511
InChIキー: GLWIBRBKSZEEIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells [https://www.ncbi.nlm.nih.gov/books/NBK27117/]. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this compound effectively blocks BCR-mediated signaling, leading to the inhibition of B-cell proliferation, survival, and the production of autoantibodies [https://www.nature.com/articles/nrd.2017.152]. This mechanism of action makes it a highly valuable tool compound for investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus [https://ashpublications.org/blood/article/119/13/2970/104166/Brutons-tyrosine-kinase-inhibitor-PCI-32765]. Researchers utilize this inhibitor in preclinical studies to elucidate the specific contributions of BTK to disease models and to evaluate the potential efficacy of targeted BTK inhibition as a therapeutic strategy. Its triazolopyrimidine core structure is a characteristic feature of several high-affinity kinase inhibitors, contributing to its optimized pharmacological profile for research applications.

特性

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-18-5-9-20(33-2)10-6-18/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWIBRBKSZEEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by recent studies and data.

Structural Overview

The molecular formula of the compound is C28H28N4O3C_{28}H_{28}N_4O_3 with a complex structure that includes a triazole moiety and piperazine ring. The presence of these functional groups is crucial for its biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound 4g , a derivative closely related to our compound of interest, showed strong cytotoxic effects on 60 cancer cell lines with an IC50 value of 0.163μM0.163\,\mu M against c-Met and 0.283μM0.283\,\mu M against Pim-1 kinases .
  • The compound induced cell cycle arrest in the S phase and significantly increased apoptosis in MCF-7 breast cancer cells .
CompoundTarget KinaseIC50 (μM)Effect on Cell CycleApoptosis Induction
4gc-Met0.163S phase arrestIncreased by 29.61-fold
Pim-10.283N/AN/A

Mechanistic Insights

The biological activity of these compounds can be attributed to their interaction with critical signaling pathways involved in cancer progression:

  • PI3K-Akt-mTOR Pathway : The studies reveal that these compounds modulate the phosphorylation levels of key proteins within this pathway, which is often dysregulated in cancer .
  • Caspase Activation : Enhanced caspase-9 activity indicates that apoptosis is mediated through intrinsic pathways .

Case Study 1: Triazolo-Pyrimidine Derivatives

A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their biological activity. Among these, specific analogs demonstrated:

  • Significant antiproliferative activity with IC50 values ranging from 30nM30\,nM to 240nM240\,nM across different cell lines including HeLa and A549 .
  • Mechanism of Action : Inhibition of tubulin polymerization was identified as a primary mechanism for their antiproliferative effects.

Case Study 2: Pharmacokinetic Properties

Further research into the pharmacokinetic properties of similar compounds indicated favorable absorption and distribution characteristics, making them promising candidates for drug development .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituent variations on the triazolopyrimidine core, piperazine linker, and aryl groups. Below is a systematic comparison:

Table 1: Substituent Variations and Key Properties

Compound Name / ID R1 (Triazole N3) R2 (Ethanone) Notable Properties/Activities Reference
Target Compound p-Tolyl 4-Methoxyphenyl Predicted kinase inhibition (computational studies)
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-Methoxyphenyl 4-Fluorophenyl Enhanced polarity due to fluorine; potential CNS activity
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone p-Tolyl 4-CF3-phenyl Increased hydrophobicity; improved membrane permeability
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-Ethoxyphenyl Phenoxyethyl Extended half-life (ethoxy group); possible CYP450 interactions
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzyl Benzoxazole-sulfide NADPH oxidase inhibition; anti-inflammatory applications
9e (2-((3-(4-(morpholinomethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole) 4-Morpholinobenzyl Benzoxazole-thio High yield (89.9%); low melting point (89–90°C); dual EZH2/HDAC inhibition

Key Findings

Electron-Donating Groups (e.g., OMe, OEt): The 4-methoxy and 4-ethoxy groups () improve solubility and metabolic stability, critical for oral administration. Heterocyclic Additions (e.g., benzoxazole): Derivatives such as VAS2870 () and 9e () show potent enzyme inhibition, likely due to additional π-stacking or covalent binding via sulfur atoms.

Physicochemical Properties :

  • Melting Points : Vary widely (e.g., 89–155°C), influenced by crystallinity and substituent bulkiness. For example, morpholine-containing 9e () has a lower melting point than benzo[d]oxazole derivatives.
  • Synthetic Yields : Piperazine-linked compounds with flexible linkers (e.g., 9e, 82–89.9% yield) are more efficiently synthesized than rigid analogs (e.g., 9b, 18.5% yield) .

Theoretical Predictions :

  • DFT and docking studies () suggest the target compound’s 4-methoxyphenyl group enhances binding to kinase ATP pockets via hydrogen bonding, while the p-tolyl group stabilizes hydrophobic subpockets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。